Cas no 10113-40-3 (Formamide,N-(2,5-dimethylphenyl)-)

Technical Introduction: N-(2,5-Dimethylphenyl)formamide N-(2,5-Dimethylphenyl)formamide is an organic compound featuring a formamide group attached to a 2,5-dimethylphenyl substituent. This structure imparts unique reactivity and solubility properties, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic dimethyl substitution enhances steric and electronic effects, potentially improving selectivity in coupling or condensation reactions. The compound’s stability under standard conditions facilitates handling and storage. Applications may include use in heterocycle formation or as a building block for specialized amides. Analytical methods such as HPLC or GC-MS are typically employed for purity assessment. Proper personal protective equipment (PPE) is recommended due to potential irritant properties.
Formamide,N-(2,5-dimethylphenyl)- structure
10113-40-3 structure
Product Name:Formamide,N-(2,5-dimethylphenyl)-
CAS No:10113-40-3
MF:C9H11NO
MW:149.189742326736
CID:221375
PubChem ID:24881393
Update Time:2025-06-08

Formamide,N-(2,5-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-(2,5-dimethylphenyl)-
    • N-(2,5-DIMETHYLPHENYL)FORMAMIDE
    • 2,5-Dimethylphenylformamide
    • 2',5'-Formoxylidide
    • 2-Formamino-p-xylol
    • Ameisensaeure-(2,5-dimethyl-anilid)
    • Ameisensaeure-p-xylidid
    • formic acid-(2,5-dimethyl-anilide)
    • Form-p-xylidid
    • Formyl-p-xylidin
    • N-Formyl-2,5-dimethylanilin
    • N-(2 5-DIMETHYLPHENYL)FORMAMIDE 97
    • N-(2,5-Dimethylphenyl)formamide149.19
    • N-(2,5-Dimethylphenyl)formamide, 97%
    • 3M8932X59M
    • 10113-40-3
    • MVFXOAIGZVRARG-UHFFFAOYSA-N
    • AE-861/30098048
    • NSC-406487
    • NSC406487
    • SCHEMBL1758619
    • J-000329
    • 2,5-Dimethylformanilide
    • 2,5-Dimethylphenylformamide #
    • Formamide, N-(2,5-dimethylphenyl)-
    • DTXSID80324357
    • AKOS006349266
    • UNII-3M8932X59M
    • G77451
    • MDL: MFCD00021006
    • Inchi: 1S/C9H11NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-6H,1-2H3,(H,10,11)
    • InChI Key: MVFXOAIGZVRARG-UHFFFAOYSA-N
    • SMILES: O=CNC1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 118-122 °C (lit.)
  • PSA: 29.10000
  • LogP: 2.58060
  • Solubility: Not determined

Formamide,N-(2,5-dimethylphenyl)- Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: S26; S36/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R41
  • Safety Term:S26-36/39

Formamide,N-(2,5-dimethylphenyl)- Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on Formamide,N-(2,5-dimethylphenyl)-

Formamide, N-(2,5-dimethylphenyl) (CAS No. 10113-40-3): A Comprehensive Overview

Formamide, N-(2,5-dimethylphenyl), identified by the Chemical Abstracts Service Number (CAS No.) 10113-40-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzene ring substituted with two methyl groups at the 2 and 5 positions, linked to a formamide moiety, exhibits unique chemical properties that make it valuable in various applications.

The structure of Formamide, N-(2,5-dimethylphenyl) consists of a formamide group (-NHCO-) attached to a phenyl ring with dimethyl substitutions. This configuration imparts distinct reactivity and functionality, making it a versatile intermediate in synthetic chemistry. The presence of the formamide group enhances its solubility in polar solvents and contributes to its role as a nucleophile in various chemical reactions.

In recent years, Formamide, N-(2,5-dimethylphenyl) has garnered attention in the pharmaceutical industry due to its potential as a building block for more complex molecules. Its ability to participate in condensation reactions and form amides with carboxylic acids has been exploited in the synthesis of drug candidates. Additionally, its aromatic ring system provides opportunities for further functionalization, enabling the creation of derivatives with tailored properties.

One of the most intriguing aspects of Formamide, N-(2,5-dimethylphenyl) is its role in medicinal chemistry. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its potential in the synthesis of compounds with anti-inflammatory and analgesic properties. The dimethyl substitution on the benzene ring enhances lipophilicity, which can improve membrane permeability and bioavailability of drug molecules.

The compound's reactivity also makes it valuable in material science applications. It can serve as a precursor for polymers and coatings with unique thermal and mechanical properties. The formamide group's ability to form hydrogen bonds allows for the creation of materials with enhanced adhesion and stability. These characteristics are particularly useful in high-performance coatings and adhesives where durability is paramount.

Recent advancements in computational chemistry have further highlighted the importance of Formamide, N-(2,5-dimethylphenyl). Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. By understanding how this compound binds to specific proteins and enzymes, researchers can optimize its structure to improve efficacy and reduce side effects.

The synthesis of Formamide, N-(2,5-dimethylphenyl) typically involves the reaction of 2,5-dimethylaniline with formoyl chloride or phosgene derivatives under controlled conditions. However, alternative synthetic routes are being explored to improve yield and reduce environmental impact. Green chemistry principles are being applied to develop more sustainable methods for producing this compound without compromising purity or performance.

In conclusion, Formamide, N-(2,5-dimethylphenyl) (CAS No. 10113-40-3) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications and synthetic strategies for this compound, its importance in science and industry is likely to grow.

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